

# The Evolutionary Conservation of LCE3C: A Technical Guide for Researchers

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## Abstract

The Late Cornified Envelope 3C (LCE3C) gene, a member of the Epidermal Differentiation Complex (EDC) on chromosome 1, plays a crucial role in maintaining the integrity of the skin barrier. Its expression is particularly important in the context of barrier repair following injury or inflammation. Notably, a common deletion of the LCE3B and LCE3C genes is a significant genetic risk factor for psoriasis, an inflammatory skin condition. This technical guide provides a comprehensive overview of the evolutionary conservation of the LCE3C gene, detailing its function, regulation, and the methodologies used to investigate its evolutionary history. This document is intended to serve as a valuable resource for researchers in dermatology, immunology, and drug development.

## Introduction

The LCE3C gene encodes a protein that is a structural component of the cornified envelope, a highly insoluble and cross-linked layer of proteins on the inner surface of the cell membrane of terminally differentiated keratinocytes. This structure is essential for the protective barrier function of the skin. While other LCE gene families (LCE1, 2, 5, and 6) are involved in the maintenance of a normal skin barrier, the LCE3 group, including LCE3C, is specifically implicated in the repair processes initiated in response to skin injury or inflammation. The strong association of the LCE3B/LCE3C deletion with psoriasis underscores the importance of

this gene in cutaneous health and disease. Understanding the evolutionary conservation of LCE3C can provide insights into its fundamental biological functions and its role in human disease.

## Data Presentation: Evolutionary Conservation of LCE3C

Quantifying the evolutionary conservation of a gene provides a measure of its functional importance. Highly conserved genes are subject to negative or purifying selection, which removes deleterious mutations, indicating a critical and conserved function. The ratio of non-synonymous (dN) to synonymous (dS) substitution rates (dN/dS) is a key indicator of selective pressure, where a ratio  $< 1$  indicates purifying selection,  $\sim 1$  suggests neutral evolution, and  $> 1$  points to positive selection.

While a comprehensive, pre-compiled table of LCE3C orthologs with corresponding sequence identities and dN/dS ratios across a wide range of species is not readily available in the literature, the following table provides an illustrative template of the data that can be generated using the protocols outlined in Section 3.

Species	Ortholog Gene ID (NCBI)	Protein Sequence Identity to Human (%)	dN/dS Ratio (vs. Human)	Notes
Homo sapiens	353144	100%	-	Reference sequence.
Pan troglodytes	[Insert ID]	[Insert %]	[Insert value]	High sequence identity expected due to close evolutionary relationship.
Macaca mulatta	[Insert ID]	[Insert %]	[Insert value]	Expected to be highly conserved.
Mus musculus	[Insert ID]	[Insert %]	[Insert value]	The LCE gene cluster has undergone lineage-specific expansions and contractions, which may affect direct orthology.
Bos taurus	[Insert ID]	[Insert %]	[Insert value]	
Gallus gallus	[Insert ID]	[Insert %]	[Insert value]	LCE genes are found in birds, but the specific orthology to human LCE3C needs careful examination.
Danio rerio	[Insert ID]	[Insert %]	[Insert value]	Fish possess LCE-like genes, but the evolutionary

distance may  
make direct  
functional  
comparisons  
challenging.

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Note: The LCE3B/LCE3C deletion is ancient, predating the Human-Denisovan divergence, and is thought to be maintained in the human population by balancing selection. This suggests a complex evolutionary history where the absence of the gene may confer an advantage in certain environments, possibly by modulating the immune response.

## Experimental Protocols

This section provides detailed methodologies for investigating the evolutionary conservation of the LCE3C gene.

### Identification of LCE3C Orthologs

Objective: To identify orthologous sequences of the human LCE3C gene in other species.

Protocol:

- Sequence Retrieval: Obtain the human LCE3C protein and nucleotide sequence from the National Center for Biotechnology Information (NCBI) Gene database (Gene ID: 353144).
- BLAST Search:
  - Navigate to the NCBI BLAST (Basic Local Alignment Search Tool) homepage.
  - Select "protein blast" (BLASTp) to find protein orthologs or "nucleotide blast" (BLASTn) for nucleotide sequences.
  - Paste the human LCE3C FASTA sequence into the query box.
  - In the "Choose Search Set" section, select the "Reference proteins (refseq\_protein)" or "Reference RNA sequences (refseq\_rna)" database.

- Under "Organism," either leave it as is to search across all organisms or specify a taxonomic group (e.g., Primates, Mammalia).
- Click the "BLAST" button to initiate the search.
- Reciprocal Best BLAST Hit (RBBH) Analysis: To increase the confidence of orthology prediction, perform a reciprocal BLAST.
  - Take the top hit from the initial BLAST search in a target species.
  - Perform a new BLAST search using this sequence as the query against the human genome.
  - If the top hit of this reciprocal search is the original human LCE3C gene, it is considered a reciprocal best hit and a strong candidate for being a true ortholog.
- Ortholog Databases: Utilize orthology databases such as Ensembl and OrthoDB, which use more sophisticated pipelines to identify orthologous relationships.

## Multiple Sequence Alignment

Objective: To align the identified LCE3C orthologous sequences to identify conserved regions.

Protocol using Clustal Omega:

- Data Preparation: Compile a FASTA file containing the protein or nucleotide sequences of the identified LCE3C orthologs, including the human reference sequence.
- Navigate to Clustal Omega: Access the Clustal Omega web server provided by the European Bioinformatics Institute (EBI).
- Input Sequences:
  - Select the correct sequence type (Protein or DNA).
  - Paste the FASTA sequences into the input box.

- **Set Parameters:** For most standard analyses, the default parameters are sufficient. These include settings for the guide tree and HMM (Hidden Markov Model) calculations.
- **Submit Job:** Click the "Submit" button to run the alignment.
- **Analyze Results:** The output will display the aligned sequences, highlighting conserved residues. A consensus sequence with symbols indicating the degree of conservation at each position will also be provided.

## Phylogenetic Analysis

**Objective:** To infer the evolutionary relationships between the LCE3C orthologs.

**Protocol using MEGA (Molecular Evolutionary Genetics Analysis):**

- **Data Input:** Open the aligned FASTA file from the multiple sequence alignment in MEGA.
- **Select Analysis:** From the "Phylogeny" menu, choose the desired tree-building method. Common methods include:
  - **Neighbor-Joining (NJ):** A fast distance-based method.
  - **Maximum Likelihood (ML):** A statistically robust method that evaluates the likelihood of the data given a specific evolutionary model.
  - **Maximum Parsimony (MP):** A character-based method that seeks the tree with the fewest evolutionary changes.
- **Set Parameters:**
  - **Substitution Model:** For the ML method, it is crucial to select an appropriate substitution model. MEGA has a built-in tool to test for the best-fitting model based on your data.
  - **Bootstrap Analysis:** To assess the statistical support for the tree topology, perform a bootstrap analysis with a specified number of replications (e.g., 1000).
- **Run Analysis:** Execute the analysis.

- **Visualize and Interpret Tree:** The resulting phylogenetic tree will be displayed. The branch lengths represent the amount of evolutionary change, and the bootstrap values at the nodes indicate the confidence in the branching pattern.

## Calculation of dN/dS Ratio

Objective: To quantify the selective pressure acting on the LCE3C gene.

Protocol using KaKs\_Calculator:

- **Prepare Input File:** Create an input file containing the aligned coding DNA sequences (CDS) of the LCE3C orthologs in a specific format (e.g., AXT or FASTA). The sequences must be in-frame and start with a start codon.
- **Select Method:** Choose a calculation method. Common methods include Nei-Gojobori (NG) and its modifications, and model-based methods like those proposed by Yang and Nielsen (YN).
- **Run Calculation:** Execute the calculation to obtain the dN, dS, and dN/dS values for pairwise comparisons between the sequences.
- **Interpret Results:** Analyze the dN/dS ratios to infer the type of selection acting on the gene.

## Signaling Pathways and Regulation

The expression of LCE3C is tightly regulated, particularly in the context of skin inflammation and barrier repair. In psoriasis, a complex interplay of immune cells and cytokines leads to the upregulation of LCE3 genes in keratinocytes.

Th17-Mediated Regulation:

A key driver of this regulation is the Th17 (T helper 17) cell lineage and its associated cytokines, such as Interleukin-17 (IL-17) and Interleukin-22 (IL-22). The signaling cascade is thought to proceed as follows:

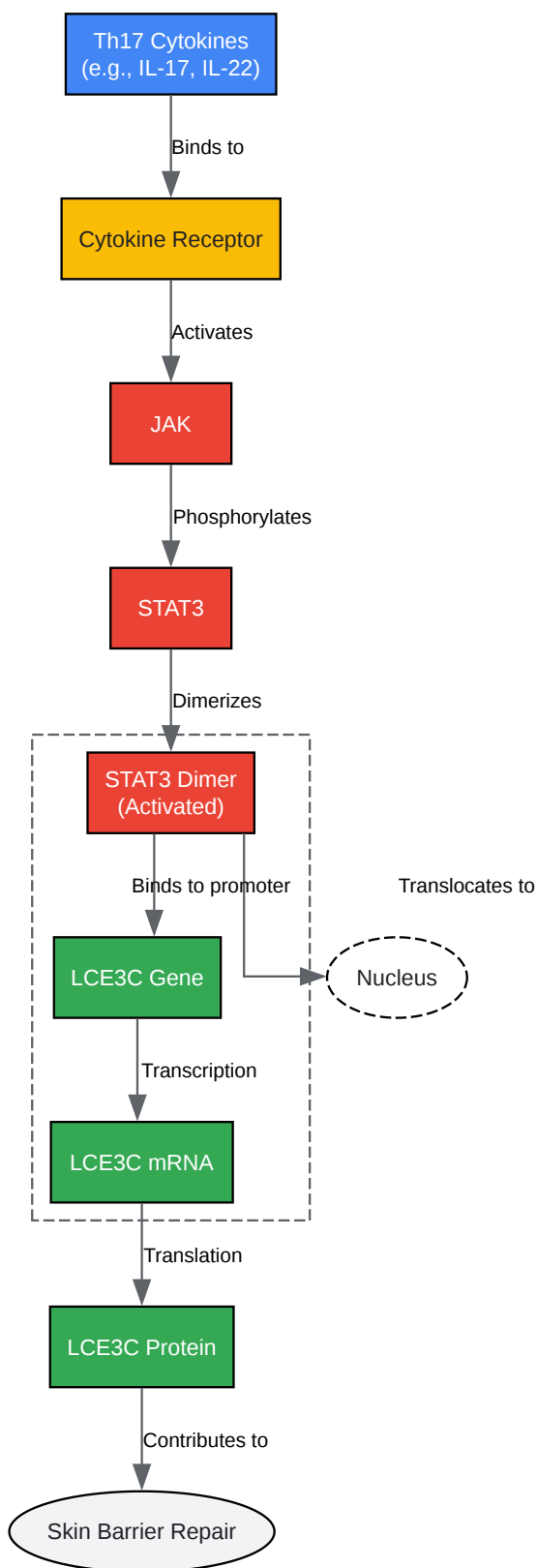
- **Cytokine Binding:** Pro-inflammatory cytokines, particularly those associated with the Th17 pathway, bind to their respective receptors on the surface of keratinocytes.

- **JAK-STAT Activation:** This binding activates the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.
- **Nuclear Translocation and Gene Expression:** The activated STAT dimers translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, including LCE3C, leading to their increased transcription.

The upregulation of LCE3C and other LCE3 family members is part of a broader epidermal response to inflammation, aimed at repairing the compromised skin barrier.

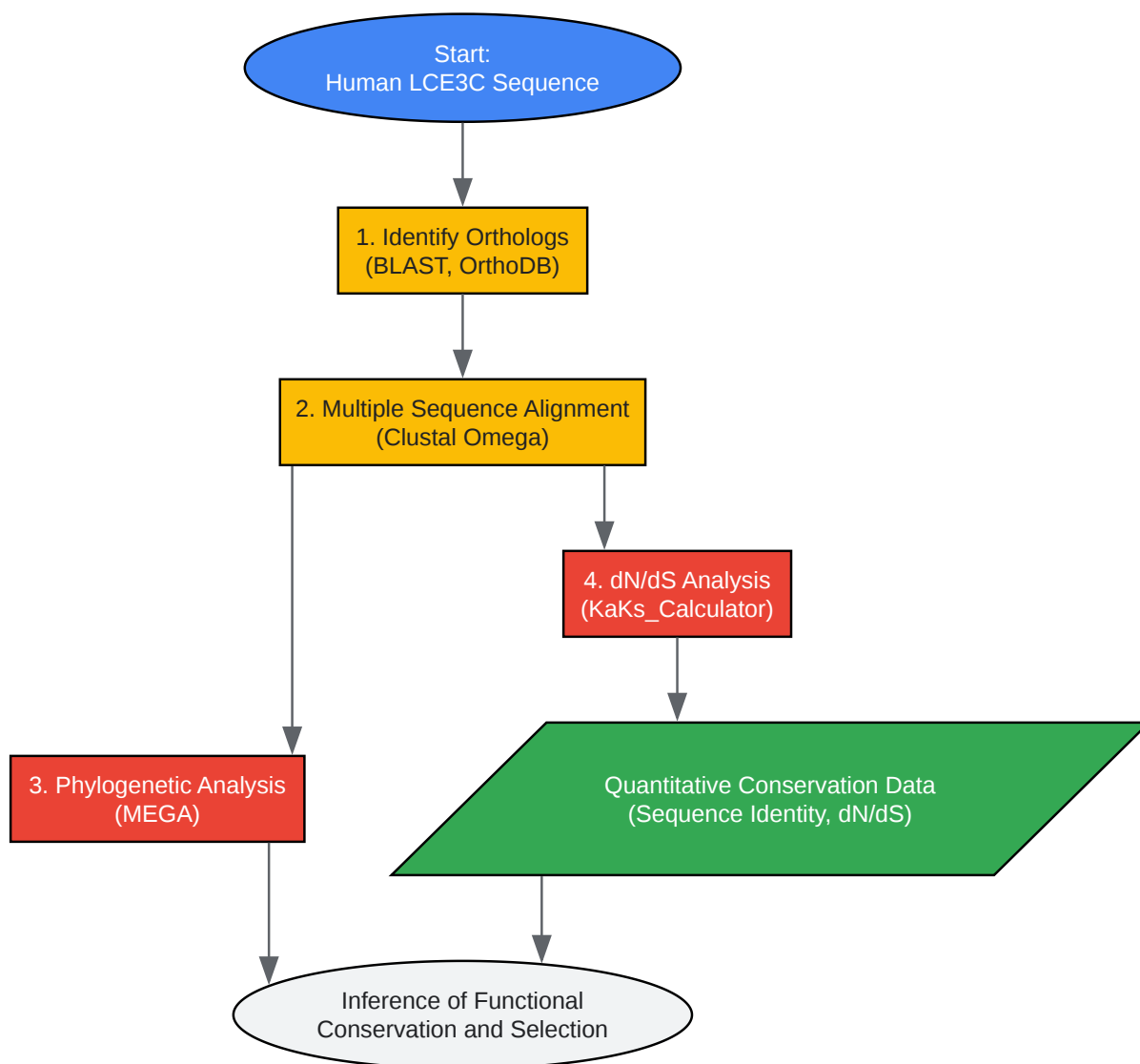
## Mandatory Visualizations





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Caption: Signaling pathway for LCE3C induction by Th17 cytokines.



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Caption: Experimental workflow for investigating LCE3C evolutionary conservation.

## Conclusion

The LCE3C gene is a critical component of the skin's barrier repair mechanism, and its evolutionary history is intertwined with the selective pressures faced by humans. The high prevalence of the LCE3B/LCE3C deletion and its association with psoriasis highlight the delicate balance between skin barrier integrity and immune regulation. This technical guide provides a framework for researchers to investigate the evolutionary conservation of LCE3C,

offering detailed protocols and insights into its regulatory pathways. A deeper understanding of the evolutionary forces shaping this gene will be invaluable for the development of novel therapeutic strategies for psoriasis and other inflammatory skin disorders.

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